2-(4-((3-Methyl-4-propoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
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Overview
Description
2-(4-((3-Methyl-4-propoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound that has gained considerable attention in the field of scientific research over the last few decades This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and an ethanol moiety
Preparation Methods
The synthesis of 2-(4-((3-Methyl-4-propoxyphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This process can be carried out under basic conditions, often using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through an aza-Michael addition, followed by deprotection and selective intramolecular cyclization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(4-((3-Methyl-4-propoxyphenyl)sulfonyl)piperazin-1-yl)ethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium azide or halides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including its role as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development and in the agrochemical industry for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 2-(4-((3-Methyl-4-propoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where cholinergic deficiency is a hallmark .
Comparison with Similar Compounds
When compared to other similar compounds, 2-(4-((3-M
Properties
IUPAC Name |
2-[4-(3-methyl-4-propoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-3-12-22-16-5-4-15(13-14(16)2)23(20,21)18-8-6-17(7-9-18)10-11-19/h4-5,13,19H,3,6-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMKPQFQHCQNOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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